N,N-Dimethylleucinamide

Description

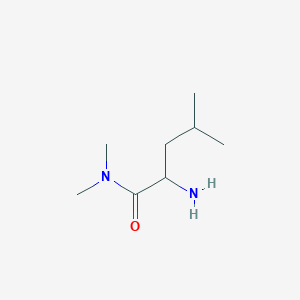

N,N-Dimethylleucinamide is a derivative of the amino acid leucine, where the amine group is substituted with two methyl groups, forming a tertiary amide. Structurally, it consists of a leucine backbone (a branched-chain aliphatic amino acid) with an N,N-dimethylated carboxamide group. However, its leucine backbone may confer unique solubility, stability, or biological interactions compared to simpler dimethyl amides.

Properties

CAS No. |

857478-11-6 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-N,N,4-trimethylpentanamide |

InChI |

InChI=1S/C8H18N2O/c1-6(2)5-7(9)8(11)10(3)4/h6-7H,5,9H2,1-4H3 |

InChI Key |

VINQQWZFGIKZAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylleucinamide can be synthesized through the N-dimethylation of leucinamide. One common method involves the reaction of leucinamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as ruthenium nanoparticles, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylleucinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include secondary amines, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethylleucinamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethylleucinamide involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Dimethylleucinamide with structurally or functionally related dimethylated amides, focusing on physicochemical properties, applications, and safety profiles. Data are derived from evidence on analogous compounds, as direct studies on this compound are absent.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Functional Differences

- In contrast, DMF and DMAc have simpler alkyl chains, enhancing their miscibility with diverse solvents .

- Applications: While DMF and DMAc are industrial solvents and reagents, this compound’s amino acid structure suggests niche roles in medicinal chemistry, such as stabilizing peptide bonds or enhancing drug bioavailability.

Biological Activity

N,N-Dimethylleucinamide (DMLA) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 158.24 g/mol

- Structure : DMLA consists of a leucine derivative with two methyl groups attached to the nitrogen atom, enhancing its lipophilicity and biological activity.

Anti-Inflammatory Effects

Research indicates that DMLA exhibits anti-inflammatory properties, particularly through its influence on the nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is crucial in regulating immune responses and inflammation.

- Mechanism of Action : DMLA appears to inhibit the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This inhibition can lead to decreased production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators in inflammatory processes .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of DMLA in models of neurodegenerative diseases. For instance, it has been shown to mitigate neuroinflammation associated with Alzheimer's disease by reducing amyloid-beta (Aβ) levels and inflammatory mediators in cultured microglia .

Case Study 1: Neuroinflammation in Alzheimer's Disease

In a study investigating the effects of DMLA on neuroinflammation, researchers utilized cultured microglia exposed to lipopolysaccharide (LPS) to simulate inflammatory conditions. The findings revealed that:

- DMLA Treatment : Significantly reduced levels of Aβ-induced inflammation.

- Cytokine Reduction : Notable decreases in TNF-α and IL-6 were observed post-treatment.

- Cell Viability : The MTT assay indicated that DMLA did not compromise cell viability at therapeutic concentrations, suggesting a favorable safety profile .

Case Study 2: In Vivo Models

Another study employed an in vivo model to assess the efficacy of DMLA in reducing inflammation associated with preterm birth. The results demonstrated that:

- Inflammatory Mediators : DMLA administration led to a significant decrease in inflammatory markers.

- Therapeutic Potential : The findings support further exploration of DMLA as a therapeutic agent for conditions characterized by chronic inflammation .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.